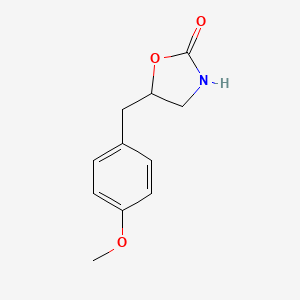

5-(4-Methoxybenzyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

62826-02-2 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)6-10-7-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |

InChI Key |

LSWVMTFWZXZMLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CNC(=O)O2 |

Origin of Product |

United States |

Significance of Oxazolidinone Scaffolds in Asymmetric Induction

The five-membered heterocyclic core of oxazolidinones is a cornerstone of asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. researchgate.netnih.gov The significance of the oxazolidinone scaffold, particularly the type popularized by David A. Evans, lies in its ability to provide a predictable and high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and often recycled. wikipedia.orgnumberanalytics.com

The mechanism of asymmetric induction by oxazolidinone auxiliaries relies on steric hindrance. The substituent at the 4-position of the oxazolidinone ring, derived from a chiral amino acid, effectively blocks one face of the enolate derived from the N-acyl group. wikipedia.org This forces incoming electrophiles, such as aldehydes in an aldol (B89426) reaction or alkyl halides in an alkylation reaction, to approach from the less hindered face. researchgate.netwikipedia.org

For instance, in asymmetric aldol reactions, the N-acyloxazolidinone is treated with a Lewis acid and a base to form a specific Z-enolate. This enolate adopts a rigid, chelated transition state with the metal cation, where the substituent at the C4 position of the auxiliary dictates the facial selectivity of the subsequent reaction with an aldehyde. wikipedia.org This reliable mechanism allows for the synthesis of a specific diastereomer of the aldol product, which can then be transformed into the desired enantiomerically pure compound upon cleavage of the auxiliary. researchgate.net The widespread success and predictability of this method have made oxazolidinones one of the most valuable classes of chiral auxiliaries in contemporary organic synthesis. researchgate.net

Historical Development and Evolution of 5 4 Methoxybenzyl Oxazolidin 2 One As a Chiral Auxiliary

The development of chiral auxiliaries has been a process of continuous refinement, seeking improved selectivity, broader applicability, and easier synthesis and removal. The first generation of highly successful oxazolidinone auxiliaries, introduced in the 1980s, were derived from readily available amino acids like valine and phenylalanine. numberanalytics.com The evolution of this class of compounds led to the exploration of other amino acids as chiral precursors, including L-tyrosine, which is the parent compound for 5-(4-Methoxybenzyl)oxazolidin-2-one. researchgate.net

The synthesis of this tyrosine-derived auxiliary addresses certain limitations of earlier versions and expands the synthetic toolkit. bath.ac.uk The inclusion of the benzyl (B1604629) group, and specifically a protected phenolic hydroxyl group, offers different steric and electronic properties and provides a potential handle for further functionalization or for anchoring the auxiliary to a solid support. scispace.com

The preparation of (S)-5-(4-Methoxybenzyl)oxazolidin-2-one typically starts from L-tyrosine. A common synthetic route involves several key steps, which are outlined to create the final chiral auxiliary. This multi-step process transforms the natural amino acid into a powerful tool for asymmetric synthesis, combining the inherent chirality of L-tyrosine with the robust and reliable oxazolidinone scaffold. bath.ac.uk

Table 1: Illustrative Synthetic Pathway from L-Tyrosine

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1 | Amine Protection | (Boc)₂O | Protection of the primary amine to prevent side reactions. |

| 2 | Phenol Protection | Benzyl bromide or similar | Protection of the phenolic hydroxyl group (often as a benzyl or methoxybenzyl ether). |

| 3 | Carboxylic Acid Reduction | NaBH₄, I₂ or LiAlH₄ | Reduction of the carboxylic acid to a primary alcohol. |

| 4 | Cyclization | Phosgene (B1210022) or Triphosgene (B27547) | Formation of the oxazolidinone ring by reacting the amino alcohol with a carbonyl source. |

| 5 | Deprotection (if necessary) | H₂, Pd/C | Removal of the O-benzyl protecting group to yield the hydroxybenzyl derivative, if desired. The methoxy (B1213986) group is generally stable. |

This table represents a generalized synthetic scheme. Specific reagents and conditions may vary based on the detailed literature procedure. bath.ac.uk

Overview of Research Trajectories for 5 4 Methoxybenzyl Oxazolidin 2 One in Stereoselective Synthesis

Conventional Synthetic Approaches to this compound

Conventional methods for constructing the this compound scaffold primarily rely on the cyclization of pre-functionalized linear precursors, most notably β-amino alcohols.

Synthesis from Amino Alcohol Precursors

The most direct and widely employed conventional route to 5-substituted-oxazolidin-2-ones involves the cyclization of a corresponding β-amino alcohol. For the target molecule, the key precursor is 2-amino-3-(4-methoxyphenyl)propan-1-ol . This starting material is typically prepared via the reduction of the readily available amino acid, p-methoxyphenylalanine, or its ester derivatives, using reducing agents like borane (B79455) complexes or lithium aluminum hydride. orgsyn.org This reduction is known to proceed with high yield and without significant racemization, making it a reliable source of the amino alcohol precursor. orgsyn.org

Once the amino alcohol is obtained, the oxazolidinone ring is formed by introducing a carbonyl group. This is achieved through reaction with a suitable one-carbon (C1) carbonylating agent. A variety of such agents can be used:

Diethyl carbonate : In a straightforward and common procedure, the amino alcohol is heated with diethyl carbonate, often in the presence of a base like potassium carbonate. orgsyn.org This reaction proceeds via an initial N- or O-acylation followed by an intramolecular cyclization, releasing ethanol (B145695) as a byproduct.

Phosgene (B1210022) Derivatives : Highly reactive but toxic reagents like phosgene, diphosgene, or triphosgene (B27547) are effective for this transformation, typically providing high yields under mild conditions. bioorg.org

Potassium Cyanate (B1221674)/Urea (B33335) : The reaction of the amino alcohol hydrochloride salt with potassium cyanate (KCNO) can form a carbamylamino alcohol intermediate, which then cyclizes to the oxazolidinone. tandfonline.com Similarly, heating the amino alcohol with urea can also yield the desired product.

This fundamental approach, starting from an amino acid, reducing it to an amino alcohol, and subsequent cyclization, represents a robust and well-documented pathway to a wide array of 5-substituted oxazolidinones. orgsyn.orgresearchgate.net

Cyclocarbonylation and Related Routes

Cyclocarbonylation reactions offer an alternative to the use of pre-formed carbonylating agents by incorporating carbon monoxide (CO) or carbon dioxide (CO2) directly into the substrate.

Palladium-Catalyzed Oxidative Carbonylation : This method involves the reaction of the β-amino alcohol precursor with carbon monoxide and an oxidant, catalyzed by a palladium complex. mdpi.com This process allows for the formation of the oxazolidinone ring under relatively mild conditions.

Cycloaddition of CO2 to Aziridines : A more modern and atom-economical approach involves the [3+2] cycloaddition of carbon dioxide to a suitably substituted aziridine (B145994), in this case, 2-(4-methoxybenzyl)aziridine . This reaction is often promoted by a Lewis acid catalyst and can proceed with high regioselectivity to afford the 5-substituted oxazolidinone. nih.govacs.orgingentaconnect.com The regiochemical outcome is controlled by the nucleophilic attack of the aziridine nitrogen onto CO2, followed by intramolecular ring-opening of the activated aziridinium (B1262131) intermediate by the resulting carbamate's oxygen.

Enantioselective Synthesis of Chiral this compound Stereoisomers

Producing single enantiomers of this compound is crucial for its potential applications where specific stereochemistry is required. This is achieved either by building the molecule from a chiral starting material or by separating a racemic mixture.

Asymmetric Derivatization for Stereoselective Access

Asymmetric derivatization introduces chirality into the molecule in a controlled manner, leading to an enantiomerically enriched product.

Chiral Pool Synthesis : The most common strategy is to start with an enantiomerically pure amino acid, such as L-p-methoxyphenylalanine or D-p-methoxyphenylalanine . As mentioned previously, the reduction of the carboxylic acid to the alcohol and subsequent cyclization generally proceeds without loss of stereochemical integrity, providing a direct route to the corresponding (S)- or (R)-5-(4-methoxybenzyl)oxazolidin-2-one. orgsyn.orgnih.gov

Asymmetric Dihydroxylation : An alternative approach, demonstrated in the synthesis of the structurally related natural product (-)-cytoxazone, is the Sharpless asymmetric dihydroxylation. researchgate.net This reaction, applied to an alkene precursor such as p-methoxycinnamyl alcohol , creates a chiral diol with high enantioselectivity. researchgate.netjst.go.jp This diol can then be converted into the chiral amino alcohol through a sequence of steps, followed by cyclization to form the enantiopure oxazolidinone ring. epdf.pub

Catalytic Asymmetric Reactions : Methods such as the proline-catalyzed asymmetric Mannich reaction can produce chiral β-amino alcohol derivatives which serve as precursors for the oxazolidinone ring. thieme-connect.comthieme-connect.com This allows for the catalytic generation of the required stereocenters.

Chiral Resolution Techniques Applied to this compound

When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. chiralpedia.com Racemic this compound can be resolved by passing it through a column packed with a chiral material that interacts differently with the (R)- and (S)-enantiomers, causing them to elute at different times. chiralpedia.comderpharmachemica.com This method is effective for resolving a variety of oxazolidinone structures. derpharmachemica.comresearchgate.net

Preferential Crystallization : This classical resolution technique, also known as entrainment, can be applied if the racemate crystallizes as a conglomerate (a physical mixture of separate enantiomer crystals). The process involves seeding a supersaturated solution of the racemate with a crystal of one pure enantiomer, causing that enantiomer to crystallize out selectively. researchgate.net This method has been successfully used for the resolution of structurally similar compounds like 5-hydroxymethyl-2-oxazolidinone. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign syntheses of oxazolidinones. A central theme in this area is the replacement of hazardous reagents and the use of catalytic, atom-economical reactions.

The use of carbon dioxide (CO2) as a C1 building block is a cornerstone of green oxazolidinone synthesis. researchgate.netnih.gov CO2 is an abundant, non-toxic, and renewable carbon source, and its utilization allows for the avoidance of highly toxic phosgene-based reagents. The cycloaddition of CO2 to 2-(4-methoxybenzyl)aziridine is a prime example of an atom-economical reaction where all atoms of the reactants are incorporated into the final product. ingentaconnect.com

Key features of green synthetic strategies include:

Catalysis : A wide range of catalysts have been developed to facilitate the reaction of aziridines with CO2 under milder conditions (lower pressure and temperature). These include aluminum-salphen complexes, nih.gov iron-iminopyridine catalysts, acs.org and simple alkali metal halides. ingentaconnect.com

Solvent-Free Conditions : Many of these catalytic cycloadditions can be performed without a solvent, which significantly reduces waste and simplifies purification. nih.gov

Recyclable Catalysts : The development of heterogeneous or immobilized catalysts, such as polystyrene-supported organocatalysts or metal-organic frameworks (MOFs), allows for easy separation of the catalyst from the product and its reuse over multiple cycles, enhancing the sustainability of the process. rsc.orgresearchgate.net

Continuous Flow Synthesis : Implementing the synthesis in a continuous flow reactor, where reactants are continuously passed through a packed bed of a solid-supported catalyst, offers advantages in scalability, safety, and efficiency over traditional batch processing. rsc.org

The table below summarizes various catalytic systems used for the green synthesis of oxazolidinones from aziridines and CO2.

Table 1: Selected Catalytic Systems for the Synthesis of Oxazolidinones from Aziridines and CO2

| Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|

| Aluminum(salphen) complex | 1-10 bar CO2, 50-100 °C, Solvent-free | Sustainable and reusable catalyst, high regioselectivity. | nih.gov |

| Fe(II)-iminopyridine complex | 10 bar CO2, 50 °C | Utilizes an earth-abundant metal catalyst. | acs.org |

| Polystyrene-supported TBD | 10 bar CO2, 70 °C, Continuous flow | Halide-free, recyclable organocatalyst, suitable for continuous manufacturing. | rsc.org |

| Tetrabutylammonium bromide (TBAB) | Atmospheric pressure CO2 | Simple, inexpensive quaternary ammonium (B1175870) salt catalyst. | ingentaconnect.com |

| CuBr / Ionic Liquid | 1 atm CO2, 80-120 °C | High turnover number, recyclable system for three-component reactions. | mdpi.com |

These green methodologies represent a significant advancement, providing efficient and responsible pathways to this compound and related heterocyclic structures.

Catalyst Development for Environmentally Benign Production

The conventional synthesis of oxazolidin-2-ones often involves hazardous reagents like phosgene and isocyanates. researchgate.net The development of catalytic systems that utilize benign starting materials is a cornerstone of green chemistry. A primary focus in this area is the use of carbon dioxide (CO₂) as a C1 feedstock, which is an abundant, renewable, and non-toxic alternative for forming the carbonyl group of the oxazolidinone ring. researchgate.netsci-hub.se

Recent progress has highlighted the efficacy of various metal catalysts in facilitating the cycloaddition of CO₂ to appropriate precursors, such as aziridines or amino alcohols. sci-hub.seacs.org Iron, being an earth-abundant and inexpensive metal, has emerged as a promising catalyst. For instance, novel Fe-iminopyridine catalysts have been shown to be effective for the regioselective synthesis of oxazolidinones from aziridines and CO₂ under relatively mild conditions (50 °C and 10 bar CO₂ pressure). acs.org This approach represents a significant step towards sustainable chemical synthesis. acs.org

Palladium catalysts have also been developed for the carboxylative cyclization of propargylic amines with CO₂, demonstrating high efficiency. rsc.org While this specific route may lead to N-substituted oxazolidinones, the underlying principle of activating CO₂ for heterocycle synthesis is broadly applicable and inspires catalyst design for various isomers. rsc.org The thermal stability of these catalysts, sometimes up to 225 °C, ensures their robustness in various reaction conditions. rsc.org

Organocatalysis presents another metal-free avenue for environmentally benign synthesis. nih.gov Bio-based imidazolium (B1220033) salt catalysts have been successfully employed in the synthesis of oxazolidinones from amino alcohols and diethyl carbonate, which serves as a safer CO₂ surrogate. nih.gov Continuous flow processes using organocatalysts also represent a modern approach to improve safety and efficiency in the utilization of CO₂. rsc.org

The table below summarizes representative catalytic systems developed for the environmentally conscious synthesis of oxazolidinone scaffolds.

| Catalyst System | Precursors | CO₂ Source | Key Features |

| Fe-iminopyridine acs.org | Aziridines | CO₂ (gas) | Earth-abundant metal; High regioselectivity; Mild conditions. |

| Palladium-complex rsc.org | Propargylic amines | CO₂ (gas) | High efficiency and turnover frequency (TOF). |

| Bio-based Imidazolium salt nih.gov | Amino-alcohols | Diethyl carbonate | Metal-free; Utilizes bio-sourced catalysts and reagents. |

| Organocatalysts in flow rsc.org | Epoxy amines | CO₂ (gas) | Enhanced safety and control; Suitable for continuous manufacturing. |

Solvent-Free and Atom-Economical Methodologies

Solvent-free and atom-economical reactions are fundamental pillars of green chemistry, aiming to reduce waste and maximize the incorporation of starting materials into the final product.

Solvent-Free Synthesis: The development of solvent-free reaction conditions offers significant environmental benefits by eliminating volatile organic compounds (VOCs), which are often toxic and difficult to recycle. Mechanochemical synthesis, which involves using mechanical force (grinding) to induce chemical reactions, is a prime example of a solvent-free technique. bohrium.com This method has been successfully applied to the multi-component synthesis of related heterocyclic compounds like azlactones, demonstrating high efficiency and simplicity. bohrium.com The synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, a structurally similar compound, has been achieved by simply heating L-tyrosine and thiourea (B124793) together without any solvent, showcasing the feasibility of thermal, solvent-free methods. mdpi.com Furthermore, syntheses using ammonium persulfate as a catalyst have been reported for 1,3-thiazolidin-4-ones under solvent-free conditions at 90 °C, highlighting a potentially transferable methodology. nih.gov

Atom-Economical Methodologies: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Cycloaddition and multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single step with few or no byproducts.

The synthesis of oxazolidinones via the [3+2] cycloaddition of aziridines with CO₂ is a highly atom-economical process, as all atoms from both reactants are incorporated into the final five-membered ring structure. acs.org Palladium-catalyzed cyclization reactions that generate CO₂ in situ from precursors like propargylic carbonates and then incorporate it into the final oxazolidin-2-one structure are also noted for their high atom efficiency. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, are another hallmark of atom-economical synthesis. A mechanochemical approach for the one-step synthesis of azlactones from glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and fused sodium acetate (B1210297) exemplifies a highly efficient, atom-economical, and solvent-free process. bohrium.com Such strategies minimize waste and procedural steps, making them highly desirable from both an environmental and economic perspective.

The following table outlines research findings related to these efficient methodologies.

| Methodology | Key Principle | Example Application/Analogy | Yield |

| Mechanochemical Grinding bohrium.com | Solvent-free, one-pot multicomponent reaction. | Synthesis of azlactones from glycine and aldehydes. | High Yield Economy |

| Thermal, Solvent-Free mdpi.com | Reactants are heated together without a solvent. | Synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one. | Not specified |

| Palladium-Catalyzed Cyclization researchgate.net | In situ generation and incorporation of CO₂. | Synthesis of 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones. | 70-92% |

| Fe-Catalyzed Cycloaddition acs.org | Direct cycloaddition of CO₂ to aziridines. | Synthesis of 5-carbonyl substituted oxazolidinones. | 87-98% |

These advancements in catalyst development and the adoption of solvent-free and atom-economical principles are paving the way for the sustainable production of this compound and other valuable heterocyclic compounds.

N-Acylation and Other Derivatizations of this compound for Auxiliary Activation

The crucial first step in employing oxazolidinone auxiliaries is N-acylation. This reaction attaches a carbonyl group to the nitrogen of the oxazolidinone ring, activating the auxiliary for subsequent stereoselective reactions. This acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by the addition of an acyl chloride. williams.edu An alternative, milder method involves using an anhydride (B1165640) with a catalytic amount of an acyl transfer catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which avoids the need for strong bases and cryogenic temperatures. williams.eduescholarship.org

Once the N-acyl group is in place, the α-protons of the acyl group become acidic and can be selectively removed by a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, to form a rigid, chelated (Z)-enolate. williams.edu The stereochemistry of this enolate is directed by the bulky substituent at the C5 position of the oxazolidinone ring, in this case, the 4-methoxybenzyl group. This well-defined enolate geometry is fundamental to the high levels of stereoselectivity observed in subsequent reactions.

The nature of the N-acyl group significantly influences the diastereoselectivity of subsequent alkylation and aldol reactions. The steric bulk of the C5 substituent, the 4-methoxybenzyl group, effectively shields one face of the resulting enolate. This forces electrophiles to approach from the less hindered face, leading to high diastereoselectivity. williams.edu

For instance, in the alkylation of the N-propionyl derivative, reaction with allyl iodide after enolate formation with sodium bis(trimethylsilyl)amide results in diastereomeric products in a typical ratio of 98:2. williams.edu This high level of control is a hallmark of Evans-type auxiliaries and their derivatives. Similarly, high diastereoselectivity (85–94% d.e.) is achieved in the alkylation of various N-acyl derivatives of related 5,5-dimethyloxazolidin-2-ones. rsc.orgresearchgate.net The predictable stereochemical outcome allows for the synthesis of chiral molecules with a high degree of enantiomeric purity after the auxiliary is cleaved.

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Derivatives

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 d.r. | williams.edu |

| Various | Various alkyl halides | Not specified | 85–94% d.e. | rsc.orgresearchgate.net |

| Phenylacetyl | t-BuBr (with ZrCl₄) | Not specified | High diastereoselectivity | nih.gov |

Recent advancements have shown that N-acyl oxazolidinones can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions. nsf.gov These reactions proceed through the selective cleavage of the exocyclic N–C(O) amide bond. This approach allows for the synthesis of ketones from N-acyl oxazolidinones and organoboron compounds (Suzuki-Miyaura coupling). nsf.govresearchgate.net

The reaction is typically carried out under mild conditions and demonstrates excellent functional group compatibility, providing good yields of the corresponding ketone products. researchgate.net This methodology represents a significant expansion of the synthetic utility of N-acyl oxazolidinones beyond their traditional role in enolate chemistry, enabling them to act as acyl-transfer agents. nsf.govresearchgate.net

Transformations of the Oxazolidinone Ring System of this compound

While the primary use of this compound is as a chiral auxiliary where the ring remains intact during the key stereocenter-forming steps, there are transformations that can involve the ring itself. The oxazolidinone ring can be synthesized from corresponding amino alcohols. researchgate.net For example, enantiomerically pure 4,5-disubstituted oxazolidin-2-ones, such as the (4R,5R)-5-hydroxymethyl-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one known as (-)-cytoxazone, can be synthesized from precursors like p-methoxycinnamyl alcohol using methods like Sharpless asymmetric dihydroxylation. researchgate.netmdpi.com

Furthermore, the oxazolidinone ring can be formed via intramolecular cyclization of activated aziridines or from β-hydroxy carbonyl compounds through a tandem aldol/Curtius reaction sequence. bioorg.orgnih.gov Transformations can also occur through ring-opening reactions, for instance, the conversion of aziridines to oxazolidinones can proceed with regioselectivity influenced by the substituents on the aziridine ring. acs.org

Strategies for Efficient Cleavage and Recycling of the this compound Auxiliary

A critical feature of a chiral auxiliary is its ease of removal from the product and its potential for recycling. The N-acyl bond of the functionalized auxiliary can be cleaved under various conditions to yield different chiral products, such as carboxylic acids, alcohols, or aldehydes, while recovering the original auxiliary. williams.edursc.org

Common cleavage methods include:

Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like THF hydrolyzes the amide bond to yield the chiral carboxylic acid and the recovered auxiliary. williams.edubath.ac.uk Hydrogen peroxide is often used in conjunction with LiOH. mdpi.com

Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the acyl group to a primary alcohol.

Conversion to Aldehydes: Reduction with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding chiral aldehyde. rsc.orgresearchgate.net

Table 2: Common Cleavage Reagents and Products

| Reagent | Product Type | Reference |

|---|---|---|

| LiOH / H₂O₂ | Carboxylic Acid | williams.edumdpi.com |

| LiBH₄ or LiAlH₄ | Primary Alcohol | williams.edu |

| DIBAL-H | Aldehyde | rsc.orgresearchgate.net |

Applications of 5 4 Methoxybenzyl Oxazolidin 2 One in Asymmetric Synthesis

Asymmetric Aldol (B89426) Reactions Mediated by 5-(4-Methoxybenzyl)oxazolidin-2-one

Asymmetric aldol reactions are powerful carbon-carbon bond-forming reactions that create two new stereocenters simultaneously. researchgate.net The use of chiral auxiliaries like this compound, often in its acylated form, is a well-established strategy to control the stereochemistry of these reactions. nih.govalfa-chemistry.com

The first step in an asymmetric aldol reaction involving an N-acyl-5-(4-methoxybenzyl)oxazolidin-2-one is the formation of a specific enolate isomer. The geometry of the resulting enolate, whether (Z) or (E), is critical in determining the stereochemistry of the final aldol product. harvard.edu The formation of a (Z)-enolate is generally favored when using boron triflates, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine like diisopropylethylamine (DIPEA). nih.govharvard.edu The bulky substituent at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (an aldehyde) to the opposite face. alfa-chemistry.com This facial selectivity is a key factor in achieving high diastereoselectivity.

For instance, the reaction of an N-propionyl derivative with an aldehyde in the presence of Bu₂BOTf and DIPEA proceeds through a chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model. alfa-chemistry.comharvard.edu This model explains the high preference for the formation of syn-aldol products. nih.govalfa-chemistry.com

The stereochemical outcome of the aldol reaction, leading to either syn or anti diastereomers, can be controlled by the choice of Lewis acid and reaction conditions. harvard.eduscielo.org.mx

Syn Aldol Products: The use of boron-mediated enolization typically leads to the formation of the (Z)-enolate, which then reacts with an aldehyde through a Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity. nih.govalfa-chemistry.com For example, the reaction of (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one with an aldehyde using dibutylboryl triflate and N,N-diisopropylethylamine resulted in the corresponding syn-aldol product in high yield and diastereomeric ratio. nih.gov

Anti Aldol Products: The formation of anti-aldol products can be achieved by employing different Lewis acids that favor the formation of the (E)-enolate or proceed through an open transition state. harvard.edu While less common for this specific auxiliary, the general principle of switching stereoselectivity is a powerful tool in asymmetric synthesis.

A study on the synthesis of (−)-cytoxazone utilized an asymmetric aldol reaction followed by a Curtius rearrangement. The aldol reaction between an N-acyl oxazolidinone and an aldehyde yielded a mixture of Evans syn and non-Evans syn diastereomers. mdpi.com

Table 1: Diastereoselective Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Reagents | Product Ratio (syn:anti or dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4R)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one | Aldehyde 71 | Bu₂BOTf, DIPEA | 7:1 dr | 89 | nih.gov |

| (S)-Methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate | 1,3,5-Trioxane | - | Major diastereomer | - | ntu.edu.sg |

| N-Acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Various | - | >95% de | - | rsc.org |

Asymmetric Alkylation Reactions Utilizing this compound

Asymmetric alkylation of enolates derived from N-acyl-5-(4-methoxybenzyl)oxazolidin-2-ones is a fundamental method for the enantioselective construction of carbon-carbon bonds. nih.gov This strategy allows for the introduction of a new stereocenter α to the carbonyl group with a high degree of stereocontrol.

The process involves the deprotonation of an N-acyl-5-(4-methoxybenzyl)oxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a chiral enolate. nih.govbath.ac.uk The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of an electrophile (an alkyl halide) to the less hindered face. nih.gov This results in a highly diastereoselective alkylation.

The stereoselectivity of these reactions is often excellent, with diastereomeric excesses (de) frequently exceeding 90%. rsc.orgresearchgate.net After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to afford the desired α-substituted carboxylic acid, aldehyde, or other functional groups in high enantiomeric purity, and the auxiliary can often be recovered and reused. nih.govbath.ac.uk

A study demonstrated the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones, which allows for the formation of a quaternary carbon center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov

Table 2: Stereoselective α-Alkylation Reactions

| Substrate | Electrophile | Base/Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(Arylacetyl)oxazolidinone | t-BuBr | ZrCl₄, DIPEA | - | - | nih.gov |

| (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Various alkyl halides | - | 85–94% | - | rsc.orgresearchgate.net |

| 2-Cl-Trt supported oxazolidin-2-one | Various electrophiles | LHMDS | - | 42-69 | bath.ac.uk |

While direct α-alkylation is the most common application, the chiral auxiliary can also exert stereocontrol at more distant centers, a concept known as remote stereocontrol. rsc.org This is often achieved in reactions of more complex substrates where the chiral center of the auxiliary influences the conformation of the entire molecule, thereby directing the stereochemical outcome of a reaction at a remote site.

For example, in reactions involving allylic stannanes derived from chiral precursors, the stereochemistry of the newly formed carbon-carbon bond can be controlled by the existing stereocenter in the stannane, which in turn could be derived from an oxazolidinone-based chiral auxiliary. rsc.org

Asymmetric Conjugate Additions Directed by this compound

Asymmetric conjugate addition, or Michael addition, is a key reaction for the formation of carbon-carbon or carbon-heteroatom bonds at the β-position of an α,β-unsaturated carbonyl compound. nih.gov When an α,β-unsaturated N-acyl-5-(4-methoxybenzyl)oxazolidin-2-one is used as the Michael acceptor, the chiral auxiliary can effectively control the facial selectivity of the nucleophilic attack. rsc.orgbeilstein-journals.org

The enone moiety is held in a specific conformation by the chiral auxiliary, exposing one face to the incoming nucleophile while shielding the other. This leads to the formation of a β-substituted product with high enantiomeric excess. rsc.org A wide range of nucleophiles, including organocuprates, thiols, and indoles, have been successfully employed in these reactions. rsc.orgnih.govbeilstein-journals.org

For instance, the diastereoselective conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones has been shown to proceed with high diastereoselectivity (generally >95% de). rsc.org Similarly, catalytic enantioselective conjugate additions of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones have been developed using bifunctional catalysts. nih.gov

Table 3: Asymmetric Conjugate Additions

| Michael Acceptor | Nucleophile | Catalyst/Reagent | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-N-Acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Organocuprates | - | >95% de | - | rsc.org |

| α,β-Unsaturated N-acylated oxazolidin-2-one | Alkyl thiols | Bifunctional Cinchona Alkaloid | High ee | - | nih.gov |

| α,β-Unsaturated N-acyloxazolidinone | Indoles | Copper/Bisoxazolidine Lewis Acid | up to 99% ee | - | beilstein-journals.org |

Michael Additions with Carbon and Heteroatom Nucleophiles

There is a lack of specific studies detailing the use of N-acyl derivatives of this compound as Michael acceptors. The performance of an oxazolidinone auxiliary in controlling the stereochemistry of 1,4-addition reactions is highly dependent on the nature and position of its substituent. wikipedia.orgmasterorganicchemistry.com For the widely studied 4-substituted Evans auxiliaries, chelation between a Lewis acid, the carbonyl oxygen of the N-acyl group, and the oxygen of the oxazolidinone ring creates a rigid conformation that effectively shields one face of the α,β-unsaturated system, directing the nucleophilic attack to the opposite face. nih.govacs.org Without experimental data for the 5-(4-methoxybenzyl) derivative, any discussion on its efficacy in Michael additions would be speculative.

Stereochemical Outcomes in 1,4-Addition Reactions

The stereochemical outcome of 1,4-addition reactions is a direct consequence of the auxiliary's ability to induce facial selectivity. nih.govacs.org The diastereomeric excess (d.e.) of the products is a key measure of an auxiliary's effectiveness. Research on common auxiliaries often includes detailed tables of results with various nucleophiles, substrates, and reaction conditions to establish their synthetic utility. beilstein-journals.orgresearchgate.net Such a systematic study for this compound is not available in the reviewed literature.

Asymmetric Diels-Alder and Other Pericyclic Reactions Involving this compound Adducts

The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. rsc.org Chiral auxiliaries attached to the dienophile, such as N-acryloyl oxazolidinones, are pivotal in directing the approach of the diene. rsc.orgnih.gov The stereochemical course is typically rationalized by a model involving a Lewis acid-chelated conformer of the dienophile. The substituent on the chiral auxiliary dictates the facial bias. While extensive research exists for auxiliaries like (S)-4-benzyl-2-oxazolidinone, specific examples involving N-enoyl adducts of this compound in asymmetric Diels-Alder reactions are not found in the searched literature. rsc.orgscholaris.ca

Role of this compound in the Total Synthesis of Natural Products and Bioactive Compounds

Strategic Integration into Retrosynthetic Analyses

A chiral auxiliary's value is ultimately demonstrated in its application to complex molecule synthesis. amazonaws.comdokumen.pub In retrosynthetic analysis, a chiral auxiliary-based disconnection is a common strategy for setting key stereocenters. pku.edu.cnkccollege.ac.in This involves identifying a bond that can be formed using a reliable, auxiliary-controlled stereoselective reaction. The plan must also include the eventual removal of the auxiliary without compromising the newly formed chiral center. ntu.edu.sg There are no published retrosynthetic analyses found that strategically employ this compound for the synthesis of a target molecule.

Illustrative Case Studies of Complex Molecule Synthesis

The synthesis of natural products often provides the most compelling validation for a new synthetic method or chiral auxiliary. bioorg.orgmdpi.comdokumen.pub Detailed case studies showcase the robustness, selectivity, and compatibility of the auxiliary with various functional groups and reaction conditions. The scientific literature does not appear to contain total synthesis reports where this compound is utilized as a key chiral auxiliary to build a complex natural product or bioactive compound.

Mechanistic Investigations of 5 4 Methoxybenzyl Oxazolidin 2 One Mediated Stereoselective Reactions

Elucidation of Transition State Geometries in 5-(4-Methoxybenzyl)oxazolidin-2-one Systems

The stereochemical outcome of reactions involving N-acyl-5-(4-methoxybenzyl)oxazolidin-2-one derivatives is largely dictated by the geometry of the transition state during the bond-forming step. The predictable facial selectivity arises from the conformational rigidity of the enolate intermediate and its preferred mode of reaction with an electrophile.

Chelation Control Models and Their Validation

In many stereoselective reactions mediated by N-acyloxazolidinones, particularly aldol (B89426) additions, the formation of a rigid, chelated transition state is a key element for high diastereoselectivity. When a Lewis acid is used to generate the enolate, it can coordinate to both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring. This chelation locks the conformation of the enolate, presenting a sterically defined face to the incoming electrophile.

For the N-propargyl derivative of this compound, a proposed Zimmerman-Traxler-type transition state for an aldol reaction would involve a six-membered ring structure. In this model, the metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺) is coordinated by the enolate oxygen, the carbonyl oxygen of the aldehyde, and the carbonyl oxygen of the oxazolidinone auxiliary. The chair-like conformation of this transition state minimizes steric interactions, leading to a highly ordered arrangement that dictates the stereochemistry of the newly formed stereocenters.

Table 1: Proposed Diastereoselectivity in a Chelated Aldol Reaction

| Reactant A (N-Acyl Auxiliary) | Reactant B (Aldehyde) | Lewis Acid | Proposed Transition State | Predicted Major Diastereomer |

|---|---|---|---|---|

| N-Propanoyl-5-(4-methoxybenzyl)oxazolidin-2-one | Benzaldehyde | TiCl₄ | Chelated Chair-like | syn-Aldol Adduct |

Validation of these chelation-controlled models often comes from a combination of experimental results and computational studies. High levels of diastereoselectivity observed in reactions with chelating metals strongly support this model. Furthermore, computational modeling using density functional theory (DFT) can be employed to calculate the energies of different possible transition states, often confirming that the chelated, chair-like arrangement is indeed the lowest in energy.

Non-Chelation Based Stereochemical Directing Effects

In the absence of a strongly coordinating metal or when bulky substituents prevent chelation, stereochemical control can be governed by non-chelation models, such as the Felkin-Anh or dipolar models. In these scenarios, the conformation of the enolate is primarily determined by minimizing steric strain and dipole-dipole interactions.

The 5-(4-methoxybenzyl) substituent plays a crucial role in shielding one face of the enolate. The preferred conformation of the N-acyl group is typically anti to the 5-substituent to minimize steric clash. This arrangement exposes one face of the enolate to electrophilic attack while the other is effectively blocked by the benzyl (B1604629) group. The approach of the electrophile is then governed by minimizing steric interactions with the remaining parts of the molecule, leading to a predictable stereochemical outcome, albeit sometimes with lower selectivity than in chelation-controlled reactions.

Influence of the 4-Methoxybenzyl Substituent on Diastereoselectivity and Enantioselectivity

The substituent at the 5-position of the oxazolidinone ring is the primary director of stereochemistry. The 4-methoxybenzyl group in this compound exerts its influence through a combination of electronic and steric effects.

Electronic Effects on Reactivity and Stereofacial Preference

The 4-methoxy group on the benzyl substituent is an electron-donating group. While this electronic effect is transmitted through several sigma bonds, it can have a subtle influence on the electron density of the oxazolidinone ring and, consequently, on the acidity of the α-protons of the N-acyl chain and the nucleophilicity of the resulting enolate. An increase in electron density on the enolate could potentially enhance its reactivity. However, the primary role in stereofacial preference is generally attributed to steric factors. Any electronic influence on the stability of one transition state over another is likely to be a secondary, albeit potentially significant, factor.

Steric Interactions Governing Stereochemical Outcome

The most significant contribution of the 5-(4-methoxybenzyl) substituent to stereoselectivity is through steric hindrance. This bulky group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. In the context of a chelated transition state, the 4-methoxybenzyl group will preferentially occupy an equatorial position in the chair-like structure to minimize 1,3-diaxial interactions. This orientation rigidly defines the steric environment around the reacting center.

Table 2: Influence of Substituent Size on Diastereoselectivity

| 5-Substituent on Oxazolidinone | Relative Steric Bulk | Typical Diastereomeric Excess (d.e.) in Aldol Reactions |

|---|---|---|

| -H | Small | Low |

| -CH₃ | Medium | Moderate |

| -CH(CH₃)₂ | Large | High |

| -CH₂-(p-OCH₃)C₆H₄ | Very Large | Very High |

The large size of the 4-methoxybenzyl group is expected to lead to very high levels of diastereoselectivity in reactions mediated by this auxiliary. The combination of the rigid oxazolidinone ring and the sterically demanding substituent creates a highly effective chiral environment.

Spectroscopic Probes for Intermediates and Reaction Pathways in this compound Chemistry

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable insights into the structure and dynamics of these transient species.

In situ IR spectroscopy can be used to monitor the progress of a reaction in real-time. The disappearance of the carbonyl stretching frequency of the starting N-acyl oxazolidinone and the appearance of new signals corresponding to the product can provide kinetic data. Changes in the carbonyl stretching frequencies upon addition of a Lewis acid can also provide evidence for chelation.

Low-temperature NMR spectroscopy is particularly useful for characterizing enolate intermediates. By generating the enolate at a low temperature where it is stable, it is possible to obtain ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants can provide information about the geometry of the enolate (E vs. Z) and the extent of aggregation. For instance, the observation of distinct signals for the diastereotopic protons of the N-acyl chain can confirm the formation of a single enolate isomer. While specific data for this compound enolates is not widely published, studies on analogous systems have successfully used these techniques to support the proposed mechanistic models.

Computational and Theoretical Studies on 5 4 Methoxybenzyl Oxazolidin 2 One Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to oxazolidinone systems to calculate reaction energetics, map potential energy surfaces, and understand the underlying factors that control chemical reactions.

DFT calculations are instrumental in predicting the stereochemical outcomes of reactions involving chiral oxazolidinones. By calculating the energies of various transition states, chemists can determine the most likely reaction pathway and, consequently, the stereochemistry of the product.

In studies of closely related chiral oxazolidinones, such as cytoxazone, which shares the 4-(4-methoxyphenyl)-1,3-oxazolidin-2-one core, DFT has been used to assign absolute configurations. columbia.edu Researchers perform conformational searches using molecular mechanics force fields (like MMFF94s) and then optimize the resulting low-energy conformers using DFT (e.g., at the B3LYP/6-31G* level). columbia.edu By calculating the energies of all stable conformers, a Boltzmann population can be estimated, and the weighted average of properties like optical rotation can be compared to experimental values to confirm the absolute configuration. columbia.edu

For reactions such as aldol (B89426) additions, computational work reveals that enantioselectivity is determined during the C-C bond formation step. core.ac.uk The transition states are stabilized by key interactions, such as proton transfer from an acid group to the developing alkoxide anion. core.ac.uk DFT calculations on similar systems have shown that regioselective ring-opening of epoxide intermediates, a potential synthetic route, preferentially occurs at the benzylic position, with a calculated activation free energy (ΔG‡) of 17.4 kcal/mol in the gas phase. This energetic preference dictates the regiochemical outcome of the reaction.

Table 1: Example of Calculated Relative Energies for Conformers of a Cytoxazone Analogue This table illustrates how DFT calculations are used to determine the relative stability of different molecular arrangements. Data is conceptualized based on findings for related oxazolidinone systems. columbia.edu

| Conformer | DFT Calculated Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conformer 1 | 0.00 | 45.2 |

| Conformer 2 | 0.50 | 20.1 |

| Conformer 3 | 1.00 | 9.0 |

| Conformer 4 | 1.50 | 4.0 |

| Other ( > 1.5) | >1.50 | 21.7 |

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density are crucial for understanding a molecule's reactivity.

DFT studies on N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, a structurally similar compound, provide insight into these properties. ikm.org.my The HOMO and LUMO energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For oxazolidinones, the carbonyl oxygen typically presents a region of high negative potential, making it a prime site for hydrogen bonding and electrophilic interactions. ikm.org.myresearchgate.net

Natural Bond Orbital (NBO) analysis further quantifies charge distribution by calculating Mulliken charges on each atom. ikm.org.my This analysis reveals specific sites of reactivity. For instance, in related thiazolidinone structures, high local reactivity descriptors indicate that specific carbon atoms are the most nucleophilic centers, while sulfur atoms are preferred sites for nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for an N-(4-methoxyphenyl)-oxazolidinone Analogue Data derived from a study on N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, illustrating typical values obtained from DFT calculations. ikm.org.my

| Property | Calculated Value (eV) | Implication |

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.83 | Indicates high kinetic stability and low chemical reactivity. |

Molecular Mechanics and Molecular Dynamics Simulations of 5-(4-Methoxybenzyl)oxazolidin-2-one Conformations

While DFT is precise, it is computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer efficient methods to explore the conformational landscape and dynamic behavior of molecules over time. compchems.comresearchgate.net

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. researchgate.net Conformational analysis aims to identify the most stable, low-energy conformations of a molecule.

For flexible molecules like this compound, this analysis typically begins with a search using an MM force field to generate a wide range of possible conformations. columbia.edu These structures are then optimized using higher-level theory, like DFT, to refine their geometries and energies. columbia.edu Studies on related oxazolidinones show that the five-membered ring can adopt various puckered conformations, and the orientation of the 4-methoxybenzyl substituent is critical. nih.gov

Computational studies on derivatives have demonstrated how strategic substitutions can bias the conformational landscape to enhance performance. For example, incorporating a gem-dimethyl group at the 5-position of a chiral oxazolidinone can influence the conformation of an adjacent C(4) substituent, leading to higher levels of stereocontrol in reactions than would otherwise be observed. researchgate.net

The surrounding solvent can significantly influence a molecule's conformation and the rates of chemical reactions. wikipedia.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. mdpi.com

Explicit solvent models involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture but at a much higher computational cost. mdpi.com

Molecular dynamics simulations are particularly well-suited for studying explicit solvent effects. mdpi.comnih.gov These simulations show how solvent molecules arrange themselves to stabilize reactants, transition states, or products. wikipedia.org For reactions proceeding through charged intermediates, polar solvents can offer greater stabilization than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org In a study on a different molecular system, it was found that interaction energies calculated with an explicit water model were significantly different from those calculated with an implicit model, highlighting the importance of specific solute-solvent interactions like hydrogen bonds. mdpi.com

In Silico Design Principles for Modifying this compound for Enhanced Performance

Computational studies provide a rational framework for the in silico design of new this compound derivatives with improved properties, such as enhanced biological activity or better selectivity as a chiral auxiliary.

Stereoelectronic Control: By understanding the conformational landscape (Section 6.2.1), modifications can be designed to lock the molecule into a more reactive or biologically active conformation. As seen in related systems, adding bulky groups can create specific steric interactions that favor one conformation, leading to greater stereocontrol in asymmetric synthesis. researchgate.net

Modulating Reactivity: Analysis of orbital energies and charge distribution (Section 6.1.2) allows for targeted modifications to tune the molecule's electronic properties. For instance, adding an electron-withdrawing group (like fluorine) to the phenyl ring can increase the electrophilicity of the oxazolidinone carbonyls, potentially accelerating ring-opening reactions. Conversely, electron-donating groups can enhance the nucleophilicity of other parts of the molecule.

Improving Pharmacokinetic Properties: Molecular dynamics simulations can be used to predict how a molecule will interact with biological membranes or metabolizing enzymes. nih.gov This information guides the design of derivatives with better absorption, distribution, metabolism, and excretion (ADME) profiles. For example, in silico studies have guided the incorporation of silicon into oxazolidinone antibiotics to improve their ability to cross the blood-brain barrier. researchgate.net

By combining these computational approaches, researchers can screen virtual libraries of candidate molecules and prioritize the most promising derivatives for synthesis and experimental testing, significantly accelerating the discovery process.

Comparative Analysis of 5 4 Methoxybenzyl Oxazolidin 2 One with Other Chiral Oxazolidinone Auxiliaries

Relative Reactivity and Stereoselectivity Profiles of Common Oxazolidinone Auxiliaries

The stereochemical outcome of reactions employing oxazolidinone auxiliaries is primarily dictated by the steric influence of the substituent at the 4- or 5-position of the ring. wikipedia.org This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile to the opposite face. santiago-lab.comuwindsor.ca

The most widely used Evans auxiliaries are derived from valine and phenylalanine, leading to (4S)-4-isopropyloxazolidin-2-one and (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, respectively. uwindsor.ca These auxiliaries have been extensively studied and provide a benchmark for assessing the performance of newer variants.

In asymmetric alkylation and aldol (B89426) reactions, the degree of diastereoselectivity is exceptionally high for most Evans-type auxiliaries. researchgate.netuwo.ca The N-acyl derivatives form Z-enolates upon treatment with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). uwindsor.ca The subsequent reaction with an electrophile is directed by the substituent on the oxazolidinone ring. For instance, in aldol reactions using boron enolates, high diastereoselectivity for syn-aldol products is typically observed. wikipedia.orgnih.gov

The 5-(4-Methoxybenzyl)oxazolidin-2-one auxiliary follows this general reactivity pattern. The critical difference lies in the placement and nature of the stereodirecting group. While traditional Evans auxiliaries have substituents at the C4 position (and sometimes C5), the primary stereocontrolling element in this compound is the benzyl (B1604629) group at C5. The steric bulk of this group dictates the facial bias for the incoming electrophile.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl Oxazolidinones

| Auxiliary Substituent | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| (4S)-Isopropyl | Benzyl bromide | >99:1 | uwindsor.ca |

| (4R)-Phenyl | Methyl iodide | 93:7 | uwindsor.ca |

| (4R)-Phenyl | Benzyl bromide | 98:2 | uwindsor.ca |

| 5-(4-Methoxybenzyl) | 2-Nitrobenzyl bromide | >95:5 | nih.gov |

This table illustrates the high levels of diastereoselectivity achieved with various oxazolidinone auxiliaries in alkylation reactions. The data is based on typical results reported in the literature.

The 4-methoxybenzyl group at the C5 position introduces several features that distinguish it from the more common isopropyl or phenyl groups at the C4 position.

Electronic Effects : The methoxy (B1213986) group is an electron-donating group. While the primary mode of stereocontrol is steric, electronic effects can subtly influence the reactivity of the enolate and transition state energies. More significantly, the para-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis. pitt.edu Its presence on the auxiliary backbone offers the potential for oxidative cleavage under specific conditions (e.g., with ceric ammonium (B1175870) nitrate (B79036) or DDQ), which can be an alternative to the standard hydrolytic or reductive methods for auxiliary removal. pitt.edu

Steric and Conformational Effects : The benzyl group itself is sterically demanding. When placed at C5, it effectively blocks one face of the N-acyl enolate. Compared to a C4-isopropyl group, the benzyl group offers a different spatial arrangement of steric bulk. Furthermore, some studies have explored how gem-disubstitution at the C5 position can lock the conformation of a C4 substituent, leading to even greater stereofacial shielding. researchgate.net While this compound is monosubstituted at C5, the principle of using bulky groups to create a well-defined chiral pocket is the same.

Advantages and Limitations of this compound in Diverse Asymmetric Transformations

The choice of a chiral auxiliary often depends on the specific transformation and the substrate. nih.gov

Advantages:

High Diastereoselectivity : Like other leading oxazolidinone auxiliaries, it provides excellent levels of stereocontrol in a range of reactions, including alkylations, aldol reactions, and Michael additions. nih.gov For example, the Michael addition of an allyl Grignard reagent to an unsaturated imide derived from this auxiliary proceeded as a single diastereomer. nih.gov

Versatile Cleavage : The presence of the PMB group may allow for oxidative cleavage, providing an orthogonal removal strategy compared to the standard hydrolysis (using LiOH/H₂O₂) or reduction (using LiBH₄). uwo.capitt.edu This is particularly advantageous when the target molecule contains functional groups sensitive to standard cleavage conditions.

Synthetic Accessibility : Chiral oxazolidinones can often be synthesized from readily available and inexpensive chiral amino acids. researchgate.netuwindsor.ca

Limitations:

Atom Economy : The multi-step process of attaching the substrate to the auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary is inherently less atom-economical than a direct catalytic asymmetric approach. rsc.orgptfarm.pl

Competition from Catalytic Methods : For many reactions where auxiliaries are effective, powerful catalytic asymmetric methods now exist. chiralpedia.com These catalytic methods, which use only a small amount of a chiral catalyst, are often preferred, especially for large-scale industrial processes. chiralpedia.com

Table 2: Comparison of Asymmetric Methodologies

| Feature | Chiral Auxiliary Method | Catalytic Asymmetric Method |

|---|---|---|

| Chiral Source | Stoichiometric | Catalytic |

| Generality | Often broad and predictable | Can be substrate-specific |

| Atom Economy | Lower | Higher |

| Process Steps | Attachment and removal required | Direct transformation |

| Development | Well-established, robust | Rapidly evolving |

This table provides a general comparison between the auxiliary-based approach and catalytic methods in asymmetric synthesis.

Economic and Environmental Considerations in the Selection of Chiral Auxiliaries for Industrial Applications

For industrial applications, the choice of a synthetic route is heavily influenced by economic and environmental factors, often discussed under the umbrella of "green chemistry." scispace.com

Emerging Trends and Future Research Directions for 5 4 Methoxybenzyl Oxazolidin 2 One

Development of Tunable and Recoverable 5-(4-Methoxybenzyl)oxazolidin-2-one Derivatives

The development of derivatives of this compound that can be easily recovered and reused is a significant trend, driven by the desire to improve the economic and environmental viability of asymmetric synthesis. The core strategy involves immobilizing the chiral auxiliary onto a solid or soluble support, which facilitates separation from the reaction mixture post-reaction.

Two primary approaches have gained prominence: immobilization on polymer resins and attachment of fluorous tags.

Polymer-Supported Auxiliaries : In this method, the oxazolidinone scaffold is chemically tethered to a solid polymer support, such as a Merrifield resin. nih.gov This heterogeneous system allows for straightforward filtration to recover the auxiliary, while the product remains in the solution. Research has demonstrated that polymer-supported Evans-type auxiliaries can be used in various reactions, including enolate alkylations and aldol (B89426) reactions, with the potential for resin recycling over multiple runs with minimal loss in stereoselectivity. nih.govbath.ac.uk The use of specialized resin capsules can also protect the polymer from mechanical degradation during multi-step, on-bead reaction sequences. nih.gov

Fluorous-Supported Auxiliaries : An alternative to solid supports is the use of "fluorous" tags, which involves attaching a perfluoroalkyl chain to the oxazolidinone auxiliary. collectionscanada.gc.ca These fluorous derivatives exhibit unique solubility profiles, being soluble in fluorinated solvents but insoluble in common organic solvents at certain temperatures. This property allows for a simple and efficient purification technique known as fluorous solid-phase extraction (FSPE), where the fluorous-tagged auxiliary and any fluorous reagents are selectively retained on a fluorous silica (B1680970) gel cartridge, while the desired product passes through. nih.gov This method is particularly advantageous as it mimics the kinetics of standard solution-phase reactions while providing a powerful tool for rapid purification, effectively removing tin byproducts from radical reactions, for example. nih.gov

These strategies make the chiral auxiliary system more amenable to large-scale industrial applications and automated synthesis platforms where simplified purification is crucial.

Table 1: Comparison of Recoverable Auxiliary Strategies

| Strategy | Support/Tag | Separation Method | Advantages | Disadvantages |

| Polymer Support | Polystyrene resins (e.g., Merrifield, 2-chlorotrityl chloride) | Filtration | Simple mechanical separation; well-established techniques. nih.govbath.ac.uk | Slower reaction kinetics; potential for site-site interactions; mechanical instability of resin. bath.ac.uk |

| Fluorous Support | Perfluoroalkyl chains | Fluorous Solid-Phase Extraction (FSPE) | Homogeneous reaction kinetics; high recovery yields; applicable to parallel synthesis. collectionscanada.gc.canih.gov | Requires specialized fluorous solvents and silica; higher initial cost of tagged auxiliary. |

Integration of this compound Principles into Asymmetric Catalysis

The foundational principles of stereocontrol demonstrated by this compound and related Evans auxiliaries have significantly influenced the broader field of asymmetric catalysis. The concept of using a rigid, well-defined chiral environment to direct the outcome of a reaction has been extended from stoichiometric auxiliaries to the design of chiral ligands for catalytic systems.

The oxazolidinone framework, or its close structural relative the oxazoline (B21484) ring, is a privileged structure in the design of ligands for transition metal-catalyzed reactions. These ligands coordinate to a metal center (e.g., ruthenium, iron, palladium) and create a chiral pocket that forces reactants to approach in a specific orientation, leading to high enantioselectivity in the product. rsc.orgacs.org For example, ruthenium(II)-N-heterocyclic carbene (NHC) catalysts have been developed for the asymmetric hydrogenation of 2-oxazolones, providing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.orgrsc.org

Furthermore, the predictable stereodirection offered by the substituted oxazolidinone ring has inspired catalyst designs where the chirality is centered not only on the ligand but also on the metal itself. acs.org This advanced concept of metal stereogenicity represents a new frontier in catalysis, where the entire metal-ligand complex acts as a precisely controlled chiral entity. The success of oxazolidinone auxiliaries in providing high levels of asymmetric induction in substrate-controlled reactions provided a clear blueprint for the development of these more complex, catalyst-controlled transformations.

Advances in Green Chemistry Methodologies for the Application and Recycling of this compound

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles are being applied to reactions involving this compound. These efforts focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Key areas of advancement include:

Use of Greener Solvents : Researchers are exploring alternatives to traditional chlorinated solvents. Dimethyl carbonate (DMC), for instance, has been successfully used as a greener solvent for iron-catalyzed Diels-Alder reactions of α,β-unsaturated N-acyloxazolidinones. nih.gov

Catalytic and Recyclable Systems : The shift from stoichiometric reagents to catalytic systems is a core principle of green chemistry. The development of recyclable iron(II) catalysts, which can be prepared from caffeine-derived salts and an iron source, allows for low catalyst loadings (e.g., 1 mol%) and efficient recovery and reuse over multiple cycles. nih.govrsc.org

Atom Economy : Novel synthetic routes to the oxazolidinone core itself are being developed that maximize atom economy. One promising strategy involves the utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, as an alternative to hazardous reagents like phosgene (B1210022). researchgate.net The catalytic cycloaddition of CO₂ with aziridines to form oxazolidinones is an area of active research. acs.org Another innovative approach involves a copper-catalyzed reaction of α-keto acids that proceeds via decarboxylation and subsequent fixation of the liberated CO₂, demonstrating a novel CO₂ recycling process. sci-hub.se

Table 2: Green Chemistry Approaches in Oxazolidinone Chemistry

| Green Chemistry Principle | Approach | Example | Reference |

| Safer Solvents | Replacement of hazardous solvents like CH₂Cl₂ | Use of Dimethyl Carbonate (DMC) in Diels-Alder reactions. | nih.gov |

| Catalysis | Use of low-loading, recyclable catalysts instead of stoichiometric reagents. | Recyclable iron(II) caffeine-derived ionic salt catalyst (1 mol%) for Diels-Alder reactions. | nih.gov |

| Renewable Feedstocks | Use of CO₂ as a C1 source for the oxazolidinone carbonyl group. | Cycloaddition of CO₂ to aziridines; dehydration of amino alcohols with CO₂. | acs.org, researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Carboxyl transfer of α-keto acids via in-situ CO₂ generation and fixation. | sci-hub.se |

High-Throughput Experimentation and Automation in this compound Mediated Reactions

To accelerate the discovery and optimization of chemical reactions, high-throughput experimentation (HTE) and laboratory automation are becoming increasingly vital. bmglabtech.com These technologies are being applied to reactions mediated by oxazolidinone auxiliaries to rapidly screen conditions, substrates, and catalysts.

The primary goal of HTE is to perform a large number of experiments in parallel, often at a miniaturized scale, to quickly identify "hits" or optimal reaction parameters. bmglabtech.comnih.gov The development of recoverable auxiliaries, particularly fluorous-tagged and polymer-supported versions, is a key enabler for automating workflows involving this compound. nih.gov These tagged auxiliaries permit simplified, automated purification steps, which are often the bottleneck in traditional multi-step synthesis.

Automated reactor systems are also being used to optimize and scale up the synthesis of the chiral auxiliaries themselves. acs.org By employing statistical Design of Experiments (DoE) in conjunction with parallel synthesis and automated reactors, researchers can efficiently screen variables like reagents, solvents, and temperatures to develop robust and scalable processes. acs.orgacs.org This synergy of automation and statistical modeling allows for a more comprehensive understanding of the reaction space in a fraction of the time required by traditional one-variable-at-a-time experimentation. These automated platforms can provide rich datasets, including real-time heat flow measurements, that help model the reaction's performance at plant scale. acs.org

Exploration of Novel Reaction Types and Substrate Classes for this compound Applications

While the Evans aldol and alkylation reactions are canonical applications, current research is expanding the utility of this compound to a wider array of transformations and starting materials. This exploration opens up new avenues for the synthesis of complex molecular architectures.

Notable examples of this expansion include:

Asymmetric Radical Reactions : Moving beyond traditional ionic chemistry, fluorous-supported oxazolidinone auxiliaries have been used to achieve stereocontrol in free-radical-mediated intermolecular conjugate additions. nih.gov This represents the first example of a supported, stereoselective radical conjugate addition, offering a valuable method for C-C bond formation under mild conditions.

Reactions with Novel Substrates : The substrate scope has been broadened to include unconventional starting materials. For instance, a one-pot synthesis of 5-functionalized oxazolidinones has been developed from enantiomerically pure aziridines bearing an electron-withdrawing group, proceeding with retention of configuration. bioorg.org Another novel approach uses α-keto acids as substrates in a copper-catalyzed reaction that forms substituted oxazolidinones through a decarboxylation/CO₂ fixation cascade. sci-hub.sesci-hub.se

Tandem and Cascade Reactions : New multi-step, one-pot sequences are being designed to build molecular complexity efficiently. An asymmetric aldol reaction has been combined with a modified Curtius rearrangement in a one-pot protocol to rapidly generate a variety of 4,5-disubstituted oxazolidin-2-ones. nih.gov

Table 3: Emerging Reaction Types for Oxazolidinone Auxiliaries

| Reaction Type | Key Features | Substrates | Products | Reference |

| Radical Conjugate Addition | C-C bond formation via free-radical mechanism; mild conditions. | α,β-Unsaturated N-acyloxazolidinones | Acyclic alkylated products | nih.gov |

| Ring-Opening/Cyclization | Regioselective opening of an aziridine (B145994) ring followed by intramolecular cyclization. | Chiral aziridines with electron-withdrawing groups | 5-Functionalized oxazolidin-2-ones | bioorg.org |

| Decarboxylative Cycloaddition | Copper-catalyzed cascade involving decarboxylation and CO₂ fixation. | α-Keto acids, amines, alkynes | Highly substituted oxazolidin-2-ones | sci-hub.se |

| Aldol/Curtius Rearrangement | One-pot sequence combining asymmetric aldol addition with intramolecular ring closure. | β-Hydroxy carbonyl compounds | 4,5-Disubstituted oxazolidin-2-ones | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxybenzyl)oxazolidin-2-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a derivative was prepared by replacing the tosylate group in (3-(4-methoxybenzyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate with a benzhydrylpiperazine moiety under mild basic conditions, achieving a 79.72% yield . Key steps include:

- Tosylate Activation : Use of tosyl groups as leaving agents for nucleophilic substitution.

- Coupling Conditions : Employing polar aprotic solvents (e.g., DMF) with bases like triethylamine.

- Yield Optimization : Control reaction temperature (20–25°C) and stoichiometric ratios to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.82 ppm. The oxazolidinone ring protons resonate between δ 3.12–4.62 ppm, with characteristic splitting patterns for the methylene and methine groups .

- IR : A strong carbonyl (C=O) stretch at ~1749 cm⁻¹ confirms the oxazolidinone ring .

- LC-MS : A molecular ion peak at m/z 472.2 [M+1]⁺ aligns with the expected molecular formula .

Advanced Research Questions

Q. What strategies are effective in achieving diastereoselective synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity can be achieved via:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., cesium carbonate) to control stereochemistry during cyclocarboxylation with CO₂, as demonstrated in the synthesis of bis-oxazolidinones .

- Steric and Electronic Effects : Introduce bulky substituents (e.g., triisopropylsilyl groups) to bias transition states, as seen in palladium-catalyzed carboxy-alkynylation reactions .

- Temperature Control : Lower temperatures (−78°C) enhance stereochemical fidelity in reactions involving sensitive intermediates .

Q. How does the substitution pattern on the benzyl group influence the biological activity of oxazolidin-2-one derivatives?

Methodological Answer:

- Methoxy vs. Halogen Substituents : The 4-methoxybenzyl group enhances electron density, improving binding affinity to targets like sigma-2 receptors compared to halogenated analogs (e.g., 4-fluorobenzyl derivatives) .

- Rigid vs. Flexible Moieties : Conformationally constrained analogs (e.g., imidazolidinones) exhibit higher PDE IV inhibition (Ki = 27 nM) compared to flexible structures, as shown in SAR studies .

- Bioisosteric Replacement : Replacing the methoxy group with dimethylamino or hydroxymethyl groups alters solubility and metabolic stability, impacting cellular activity (e.g., TNF-α secretion assays) .

Q. What are the challenges in functionalizing the oxazolidin-2-one ring at the 5-position, and how can they be addressed?

Methodological Answer:

- Reactivity Limitations : The 5-position is sterically hindered. Solutions include:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to temporarily block reactive sites during functionalization .

- Transition Metal Catalysis : Palladium-catalyzed alkynylation with CO₂ enables insertion of propargylamines, yielding functionalized oxazolidinones (77% yield) .

- Microwave-Assisted Synthesis : Accelerates reaction rates for challenging substitutions, reducing decomposition risks .

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Model transition states for ring-opening reactions to predict regioselectivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., PDE IV) to prioritize derivatives for synthesis .

- Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates to optimize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products